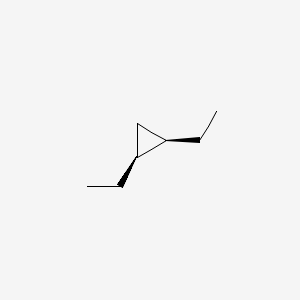
cis-1,2-Diethylcyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-1,2-Diethylcyclopropane: is an organic compound with the molecular formula C₇H₁₄ . It is a cyclopropane derivative where two ethyl groups are attached to the first and second carbon atoms in a cis configuration.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-1,2-Diethylcyclopropane typically involves the cyclopropanation of alkenes. One common method is the Simmons-Smith reaction , which uses a carbenoid reagent such as diiodomethane (CH₂I₂) and a zinc-copper couple (Zn-Cu) to convert alkenes into cyclopropanes . For instance, starting with cis-3-hexene, the reaction with a Simmons-Smith reagent can yield this compound .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up laboratory synthesis techniques. This includes optimizing reaction conditions, such as temperature and pressure, to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: cis-1,2-Diethylcyclopropane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: Halogenation reactions can introduce halogen atoms into the cyclopropane ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Halogenation can be achieved using halogens like chlorine (Cl₂) or bromine (Br₂) under appropriate conditions.
Major Products Formed:
Oxidation: Alcohols, ketones, or carboxylic acids.
Reduction: Simpler hydrocarbons.
Substitution: Halogenated cyclopropane derivatives.
Wissenschaftliche Forschungsanwendungen
cis-1,2-Diethylcyclopropane has several applications in scientific research:
Chemistry: It serves as a model compound for studying cyclopropane chemistry and reaction mechanisms.
Biology: Its derivatives are used in the synthesis of biologically active molecules.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of cis-1,2-Diethylcyclopropane involves its interaction with various molecular targets and pathways. For example, in cyclopropanation reactions, the compound acts as an intermediate, where the carbene or carbenoid species adds to the double bond of an alkene, forming the cyclopropane ring . This reaction is stereospecific, maintaining the cis configuration of the starting material .
Vergleich Mit ähnlichen Verbindungen
trans-1,2-Diethylcyclopropane: The trans isomer of 1,2-Diethylcyclopropane.
cis-1,2-Dimethylcyclopropane: A similar compound with methyl groups instead of ethyl groups.
trans-1,2-Dimethylcyclopropane: The trans isomer of 1,2-Dimethylcyclopropane.
Uniqueness: cis-1,2-Diethylcyclopropane is unique due to its specific stereochemistry and the presence of ethyl groups, which influence its reactivity and physical properties compared to its methyl-substituted counterparts .
Eigenschaften
Molekularformel |
C7H14 |
|---|---|
Molekulargewicht |
98.19 g/mol |
IUPAC-Name |
(1R,2S)-1,2-diethylcyclopropane |
InChI |
InChI=1S/C7H14/c1-3-6-5-7(6)4-2/h6-7H,3-5H2,1-2H3/t6-,7+ |
InChI-Schlüssel |
AKOVCHSGJHQHEH-KNVOCYPGSA-N |
Isomerische SMILES |
CC[C@H]1C[C@H]1CC |
Kanonische SMILES |
CCC1CC1CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



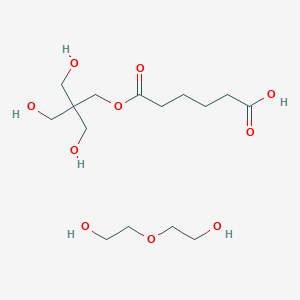
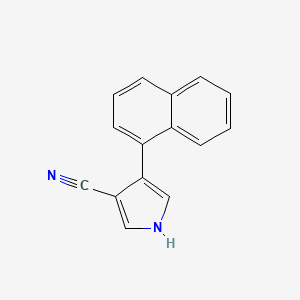
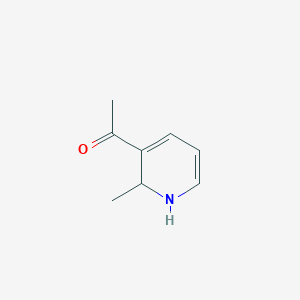
![5-{4-[Bis(2-chloroethyl)amino]benzylidene}pyrimidine-2,4,6(1h,3h,5h)-trione](/img/structure/B13800201.png)
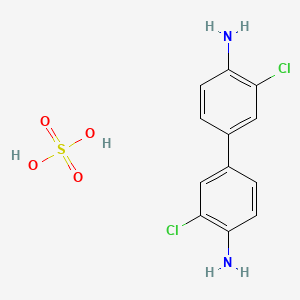
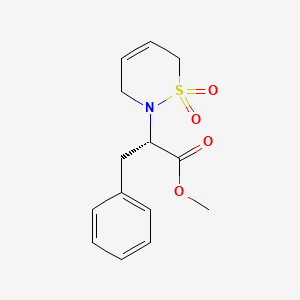
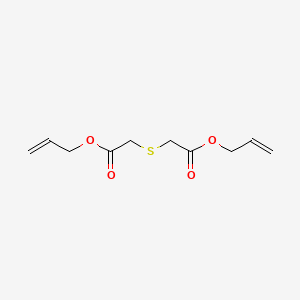
![(8S,9S,10R,13S,14S,17R)-13-ethyl-17-ethynyl-11-methylidene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B13800235.png)



![5-Azido-1,3-dimethyl-6-nitro-8-phenylpyrido[2,3-d]pyrimidine-2,4,7-trione](/img/structure/B13800264.png)

